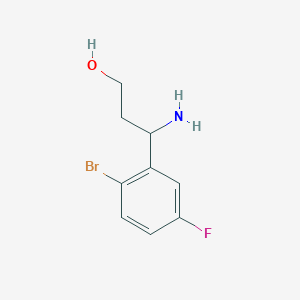

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

Beschreibung

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral amino alcohol derivative featuring a propan-1-ol backbone substituted at the 3-position with an amino group and a 2-bromo-5-fluorophenyl aromatic ring. Its synthesis and applications are of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its hydrogen-bonding capabilities and steric profile.

Eigenschaften

Molekularformel |

C9H11BrFNO |

|---|---|

Molekulargewicht |

248.09 g/mol |

IUPAC-Name |

3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |

InChI-Schlüssel |

KHLWOHZGHOSRLT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)C(CCO)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

While specific industrial production methods for 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group in the intermediate can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the amino alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The most relevant structural analogue is (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL (CAS 862594-16-9), described in . Below is a detailed comparison:

| Property | 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL | (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL |

|---|---|---|

| Molecular Formula | C₉H₁₀BrFNO | C₁₀H₁₄FNO |

| Substituents | 2-Bromo, 5-fluoro on phenyl ring | 3-Fluoro, 5-methyl on phenyl ring |

| Functional Group Positions | Amino at C3, OH at C1 | Amino at C1, OH at C2 |

| Chirality | Likely chiral (stereogenic C3) | Explicitly chiral (S-configuration at C1) |

| Halogen vs. Alkyl | Bromine (electrophilic, polarizable) | Methyl (electron-donating, steric bulk) |

| Potential Reactivity | Bromine may facilitate nucleophilic substitution | Methyl group stabilizes aromatic ring via hyperconjugation |

Physicochemical Properties

- Boiling/Melting Points : While explicit data are unavailable, bromine’s high molecular weight and polarizability in the target compound likely increase its melting point compared to the methyl-substituted analogue. The hydroxyl group at C1 (vs. C2) may enhance intermolecular hydrogen bonding, further elevating its boiling point .

- Solubility: The bromine atom in the target compound could reduce water solubility compared to the methyl-substituted analogue due to increased hydrophobicity. However, the amino and hydroxyl groups may counterbalance this effect in polar solvents.

Electronic and Steric Effects

- Aromatic Ring Electronics : The 2-bromo-5-fluoro substitution creates a meta-directing, electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. In contrast, the 3-fluoro-5-methyl analogue’s methyl group donates electrons via hyperconjugation, making the ring less reactive toward electrophiles .

- Steric Hindrance: Bromine’s larger atomic radius (1.85 Å vs.

Research Findings and Implications

Chirality and Bioactivity : The stereochemical arrangement (e.g., S-configuration in the analogue) significantly impacts receptor binding affinity, suggesting similar stereoselectivity for the target compound .

Biologische Aktivität

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral organic compound characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a phenyl ring substituted with bromine and fluorine. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The molecular formula of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is , with a molecular weight of approximately 248.09 g/mol. The presence of halogen atoms (bromine and fluorine) in the phenyl ring significantly influences its reactivity and biological interactions, making it an interesting candidate for further research.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The amino and hydroxyl groups can form hydrogen bonds, while the halogen substituents may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, potentially influencing various biochemical pathways. Such properties make this compound a candidate for further investigation in medicinal chemistry, particularly in developing therapeutics targeting specific biological pathways .

Biological Activity Studies

Preliminary studies have indicated that 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL exhibits promising biological activity, including:

- Enzyme Inhibition : The compound may act as a competitive inhibitor or allosteric modulator for specific enzymes, affecting their catalytic activity.

- Receptor Binding : It has shown potential to bind selectively to certain receptors, influencing signaling pathways critical in various physiological processes.

Table 1: Summary of Biological Activities

Case Studies

A notable study investigated the antibacterial properties of compounds similar to 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL. The results indicated that halogenated derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 3.12 μg/mL to 12.5 μg/mL for these compounds, suggesting that halogen substituents are crucial for their bioactivity .

Synthesis and Applications

The synthesis of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL typically involves several steps that can be optimized for higher yields and purity. These methods often leverage nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various functional groups.

Table 2: Synthetic Routes

| Step | Description |

|---|---|

| Nucleophilic Substitution | Utilizes bromine for substitution with nucleophiles |

| Acylation | Involves the amino group for acylation reactions |

| Oxidation/Reduction | Depending on reaction conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.